NoName
Overview
Description
NoName is a useful research compound. Its molecular formula is C19H17BF3NO2 and its molecular weight is 359.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.1304434 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Geometric Deep Learning: Beyond Euclidean Data
Geometric deep learning extends machine learning techniques, particularly deep neural networks, to non-Euclidean data such as social and sensor networks, brain imaging, genetics, and computer graphics. This approach is crucial for handling complex geometric data on a large scale (Bronstein et al., 2016).
Advancements in NONO Protein Research
Research on the NONO protein (non-POU domain-containing octamer-binding protein) has shown its significance in nuclear gene regulation. Issues like sample aggregation were overcome in studies, enhancing our understanding of its structure and function (Knott et al., 2016).
Linking Science Research and Technology Development
Studies have demonstrated a strong linkage between scientific research and technology development, especially in fields like genetic engineering. Non-patent literature, such as journal articles, significantly influences technological advancements (Lo, 2009).
Primate Models in Biomedical Research
Nonhuman primates (NHPs) are vital in biomedical research due to their similarity to humans in various biological aspects. This research helps advance knowledge in medicine and biology, although ethical considerations are always a factor (Phillips et al., 2014).
Therapeutic Effects of Morinda citrifolia (Noni)
Morinda citrifolia, commonly known as Noni, has been explored for its therapeutic effects. It holds a broad range of potential benefits, including antibacterial, antiviral, antifungal, and anti-inflammatory properties, which have been the subject of scientific research (Wang et al., 2002).
NONO Gene in Stem Cell Research
The NONO gene has been implicated in intellectual disability and congenital heart defects. Research involving the generation of NONO knockout induced pluripotent stem cell lines aids in understanding the pathogenic mechanisms of these conditions (Yi et al., 2020).
Role of NONO in Tumorigenesis
Studies on NONO/p54nrb have revealed its multifunctional role in gene regulation and its involvement in various biological processes. Dysregulation of NONO is linked to several types of cancer, suggesting its potential as a biomarker or therapeutic target (Feng et al., 2020).
Properties
IUPAC Name |
1-[6-methyl-2,2-diphenyl-4-(trifluoromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BF3NO2/c1-13(25)17-14(2)26-20(15-9-5-3-6-10-15,16-11-7-4-8-12-16)24-18(17)19(21,22)23/h3-12,24H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPSPXXJLJSWGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1([NH+]=C(C(=C(O1)C)C(=O)C)C(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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